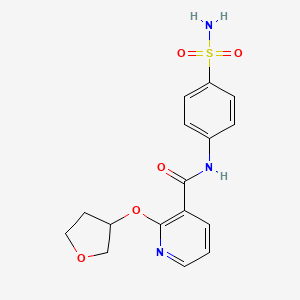
2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide is a member of the pyridine carboxamide class, which has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a pyridine ring substituted with a carboxamide group and an oxolane moiety, along with a sulfonamide group that enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Biological Activity Overview
- Antimicrobial Activity :
-
Inhibition of Ceramidase :
- A study highlighted the role of ceramidase inhibitors in cancer therapy. Compounds structurally related to our target have been shown to inhibit acid ceramidase (AC), which is implicated in cancer progression . The inhibition of AC by such compounds suggests potential applications in treating malignancies.
- Structure-Activity Relationship (SAR) :
Case Study 1: Antibacterial Efficacy
A series of substituted carboxamides were synthesized and evaluated for their antibacterial properties. Among these, several derivatives demonstrated higher efficacy against M. tuberculosis compared to traditional antibiotics like isoniazid . This indicates that structural variations can lead to improved therapeutic profiles.
Case Study 2: Cancer Therapeutics
In a recent investigation, compounds similar to this compound were tested for their ability to inhibit cell growth in various cancer cell lines. Results showed significant reductions in viability, suggesting that these compounds could serve as lead candidates for further development in cancer treatment .
Data Tables
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Acid Ceramidase | 0.025 | Inhibitor |
| Compound B | Bacterial Growth | 0.050 | Antibacterial |
| This compound | Unknown | TBD | Potential Inhibitor |
Eigenschaften
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c17-25(21,22)13-5-3-11(4-6-13)19-15(20)14-2-1-8-18-16(14)24-12-7-9-23-10-12/h1-6,8,12H,7,9-10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHKVWLRSIOAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














